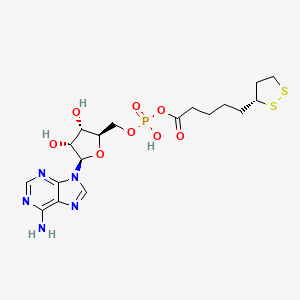

(R)-lipoyl-AMP

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H26N5O8PS2 |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3R)-dithiolan-3-yl]pentanoate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10-,11-,14-,15-,18-/m1/s1 |

InChI Key |

QWEGOCJRZOKSOE-ADUAKINBSA-N |

SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Enzymatic Formation and Biosynthesis of R Lipoyl Amp

The formation of (R)-lipoyl-AMP is a key step in the lipoic acid salvage pathway, which allows cells to utilize exogenous lipoic acid. nih.govnih.gov This pathway is distinct from the de novo synthesis pathway, where lipoic acid is synthesized from octanoyl-ACP. asm.org The central enzyme responsible for the formation of this compound is the lipoate-protein ligase (LplA). asm.org

ATP + (R)-lipoate → this compound + PPi pnas.org

This this compound intermediate remains tightly bound to the enzyme. asm.orgrcsb.org In the second step of the reaction, the activated lipoyl moiety is transferred from this compound to a specific lysine (B10760008) residue on the lipoyl domain of an apo-protein, forming a lipoylated holo-protein and releasing AMP. asm.orgasm.org This covalent attachment is crucial for the function of several multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and the glycine (B1666218) cleavage system. nih.govnih.gov

The enzymatic machinery for this process varies across different organisms. In Escherichia coli, a single monomeric protein, LplA, catalyzes both the activation of lipoate and the subsequent transfer to the apo-protein. asm.org In contrast, the thermoacidophilic archaeon Thermoplasma acidophilum utilizes a bipartite system where two separate proteins, Ta-LplA-N and Ta-LplA-C, are required for the formation of lipoyl-AMP. asm.org Mammalian systems also employ two distinct enzymes for the activation and transfer steps. asm.org

The table below summarizes the key enzymes involved in the formation and utilization of this compound in different organisms.

| Organism | Enzyme(s) | Function |

| Escherichia coli | Lipoate-protein ligase A (LplA) | Catalyzes both the formation of this compound and the transfer of the lipoyl group. |

| Thermoplasma acidophilum | Ta-LplA-N and Ta-LplA-C | Both proteins are required for the formation of this compound. |

| Mammals | Lipoate-activating enzyme and Lipoyl transferase | Separate enzymes for the activation of lipoate and the transfer of the lipoyl group. |

| Bacillus subtilis | Lipoate-protein ligase J (LplJ) | Utilizes exogenous lipoate to form lipoylated proteins. |

Regulation of R Lipoyl Amp Biosynthesis

General Mechanism of Covalent Lipoate Attachment to Target Proteins

The covalent attachment of the (R)-lipoate moiety to its target proteins is a fundamental process for the function of several crucial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), and the glycine (B1666218) cleavage system (GCS). umich.edunih.gov This modification occurs on a specific lysine (B10760008) residue within a conserved lipoyl domain of the E2 subunit of dehydrogenase complexes or the H-protein of the GCS. umich.edunih.gov

The general mechanism proceeds through a two-step enzymatic reaction catalyzed by lipoate-protein ligases or a combination of a lipoate-activating enzyme and a lipoyltransferase. uniprot.orgasm.org

Activation of Lipoate: In the first step, the carboxyl group of (R)-lipoic acid is activated by adenosine (B11128) triphosphate (ATP). This reaction, catalyzed by a lipoate-activating enzyme or the ligase itself, results in the formation of the high-energy intermediate, this compound, and the release of pyrophosphate (PPi). nih.govasm.orguniprot.org

Transfer of the Lipoyl Moiety: The second step involves the transfer of the activated lipoyl group from this compound to the ε-amino group of a specific lysine residue on the apo-protein (the unmodified protein). uniprot.orguniprot.org This transfer is catalyzed by a lipoyltransferase or the same lipoate-protein ligase, forming a stable amide bond and releasing adenosine monophosphate (AMP). uniprot.orguniprot.org

This two-step process ensures the efficient and specific delivery of the lipoyl cofactor to its designated protein targets, a critical requirement for their catalytic activity. nih.gov

Lipoyltransferase-Mediated Transfer of the Lipoyl Moiety

Lipoyltransferases are a class of enzymes that specifically catalyze the transfer of the lipoyl group from this compound to the lipoyl domains of acceptor proteins. nih.govgenecards.org These enzymes play a crucial role in the lipoylation pathway, particularly in organisms where the activation and transfer steps are carried out by separate proteins.

Specificity of Lipoyltransferases (e.g., PfLipL2)

Lipoyltransferases exhibit a high degree of specificity for both their substrate, this compound, and the target apo-proteins. A well-studied example is the lipoyltransferase PfLipL2 from the malaria parasite, Plasmodium falciparum. nih.govvt.edu In the parasite's mitochondrion, two distinct lipoylation pathways exist. One pathway involves the direct lipoylation of the glycine cleavage system H-protein (GCSH) by the lipoate ligase PfLipL1. umich.eduvt.edu The other pathway is responsible for the lipoylation of the E2 subunits of the branched-chain α-ketoacid dehydrogenase (BCDH) and α-ketoglutarate dehydrogenase (KDH) complexes. umich.eduvt.edu

PfLipL2 specifically catalyzes the lipoylation of the BCDH and KDH E2 subunits, but not the H-protein. nih.govvt.eduresearchgate.net This substrate specificity is crucial for the differential regulation of metabolic pathways within the parasite. Research has shown that PfLipL2 from P. falciparum and its ortholog in P. berghei (PbLipL2) share this conserved substrate specificity, highlighting its functional importance. nih.govresearchgate.net

| Enzyme | Substrate Protein | Lipoylation Activity | Reference |

|---|---|---|---|

| PfLipL1 | H-protein (GCSH) | Yes | umich.eduvt.edu |

| PfLipL1 | BCDH E2 | No | vt.edu |

| PfLipL1 | KDH E2 | No | vt.edu |

| PfLipL2 | H-protein (GCSH) | No | nih.govvt.edu |

| PfLipL2 | BCDH E2 | Yes | nih.govvt.edu |

| PfLipL2 | KDH E2 | Yes | nih.govvt.edu |

Enzymatic Transfer Mechanisms

The enzymatic mechanism of lipoyl transfer from this compound involves a nucleophilic attack by the ε-amino group of the target lysine residue on the carbonyl carbon of the lipoyl moiety in the lipoyl-AMP intermediate. rcsb.org Structural and functional studies of lipoyltransferases, such as bovine lipoyltransferase (bLT), have provided insights into this mechanism. rcsb.org

The crystal structure of bLT in complex with lipoyl-AMP reveals that the lipoyl-AMP molecule is bound in a U-shaped conformation within the enzyme's active site. The lipoyl moiety is buried in a hydrophobic pocket, while the AMP portion is held by numerous hydrogen bonds. rcsb.org A key feature of this interaction is the role of an invariant lysine residue (Lys135 in bLT) in the active site. rcsb.org This lysine interacts with the carbonyl oxygen of the lipoyl-AMP, which is thought to polarize the carbonyl group and increase the positive charge on the carbonyl carbon. rcsb.org This polarization facilitates the nucleophilic attack by the lysine of the acceptor protein, leading to the cleavage of the bond between the carbonyl group and the phosphate (B84403) group of AMP and the formation of the lipoyl-lysine amide bond. rcsb.org In P. falciparum, a catalytically essential lysine residue (K160) in PfLipL1 has been identified as crucial for both the ligation and transfer reactions. vt.eduresearchgate.net

Dual Pathways of Protein Lipoylation Involving this compound

In some organisms, the lipoylation of different protein targets is segregated into distinct pathways, both of which utilize this compound. The malaria parasite Plasmodium falciparum provides a compelling example of such dual pathways, which are regulated in a sophisticated, redox-dependent manner. umich.eduvt.edu

Sequential Enzyme Mechanisms

In the mitochondrion of P. falciparum, the lipoylation of GCSH and the dehydrogenase complexes (BCDH and KDH) occurs through two separate, sequential enzymatic pathways. nih.govvt.edu

Pathway 1 (GCSH Lipoylation): The lipoate ligase PfLipL1 acts as a canonical ligase, catalyzing both the activation of oxidized lipoate to lipoyl-AMP and the subsequent transfer of the lipoyl group to the H-protein. umich.eduuniprot.orgvt.edu

Pathway 2 (BCDH/KDH Lipoylation): This pathway requires the sequential action of two enzymes: PfLipL1 and PfLipL2. nih.govvt.edu In this case, PfLipL1 functions solely as a lipoate-activating enzyme, generating dihydrolipoyl-AMP from reduced lipoate (dihydrolipoate). vt.edu The dihydrolipoyl-AMP is then utilized by PfLipL2, which acts as a lipoyltransferase to specifically modify the E2 subunits of BCDH and KDH. nih.govvt.eduresearchgate.net PfLipL2 itself is incapable of activating lipoate. vt.edu

This sequential mechanism allows for the differential lipoylation of distinct sets of mitochondrial proteins.

| Target Protein | Enzyme(s) Involved | Function of Enzyme(s) | Lipoate Substrate | Reference |

|---|---|---|---|---|

| H-protein (GCSH) | PfLipL1 | Lipoate ligase (activation and transfer) | Oxidized Lipoate | umich.eduuniprot.orgvt.edu |

| BCDH E2 / KDH E2 | PfLipL1 and PfLipL2 | PfLipL1: Lipoate-activating enzyme PfLipL2: Lipoyltransferase | Reduced Lipoate (Dihydrolipoate) | nih.govvt.edu |

Redox-Dependent Lipoylation Control (e.g., in Plasmodium falciparum)

A remarkable feature of the dual lipoylation pathways in P. falciparum is their dependence on the redox state of the lipoate substrate. umich.eduvt.edu PfLipL1 acts as a redox switch, sensing the oxidation state of lipoate and directing it to one of the two pathways. umich.eduvt.edu

Under low reducing conditions: When lipoate is in its oxidized, disulfide ring form, PfLipL1 preferentially lipoylates the H-protein. uniprot.orgvt.edu

Under high reducing conditions: When lipoate is in its reduced, dithiol form (dihydrolipoate), PfLipL1's ligase activity towards the H-protein is inhibited. vt.edu Instead, PfLipL1 activates dihydrolipoate (B1233209) to form dihydrolipoyl-AMP. This intermediate is then used by PfLipL2 to lipoylate BCDH and KDH. nih.govvt.edu

This redox-gated mechanism provides a means for the parasite to regulate its central metabolism in response to the mitochondrial redox environment. vt.edu The lipoylation and subsequent activation of BCDH and KDH, which are involved in acetyl-CoA production, are favored under reducing conditions. vt.edupnas.org This intricate control system underscores the critical role of this compound and the enzymes that metabolize it in the adaptation and survival of the malaria parasite. vt.edunih.gov

Identification of Target Proteins and Lipoylation Domains

The process of protein lipoylation, the covalent attachment of lipoic acid to specific lysine residues, is crucial for central metabolic pathways. This modification is facilitated by the enzyme lipoate-protein ligase A (LplA), which proceeds via a two-step mechanism. In the first step, LplA activates (R)-lipoic acid using ATP to form the reactive intermediate, this compound. ebi.ac.ukportlandpress.comuniprot.org In the second step, the activated lipoyl moiety is transferred from lipoyl-AMP to the ε-amino group of a specific lysine residue within the lipoyl domain of an acceptor protein. ebi.ac.ukuniprot.orgasm.org The primary targets for this post-translational modification are key multienzyme complexes involved in oxidative metabolism. qmul.ac.uk These include the 2-oxoacid dehydrogenase complexes and the glycine cleavage system H-protein. qmul.ac.ukpnas.orgbiorxiv.org

2-Oxoacid Dehydrogenase Complexes (e.g., Pyruvate Dehydrogenase, Alpha-Ketoglutarate (B1197944) Dehydrogenase, Branched-Chain Alpha-Keto Acid Dehydrogenase)

The 2-oxoacid dehydrogenase complexes (OADHCs) are large, sophisticated molecular machines that play pivotal roles in intermediary metabolism. mdpi.com These complexes catalyze the irreversible oxidative decarboxylation of 2-oxoacids. fao.org Key examples include the pyruvate dehydrogenase complex (PDHC), which converts pyruvate to acetyl-CoA; the alpha-ketoglutarate dehydrogenase complex (OGDHC), which converts α-ketoglutarate to succinyl-CoA in the tricarboxylic acid (TCA) cycle; and the branched-chain alpha-keto acid dehydrogenase complex (BCKDH), involved in the catabolism of branched-chain amino acids. fao.org

The structural and functional core of these complexes is the E2 component, known as dihydrolipoyl acyltransferase. plos.org This subunit is a highly segmented protein featuring one or more N-terminal lipoyl domains, a central peripheral subunit-binding domain, and a C-terminal catalytic domain that forms the oligomeric core of the complex. mdpi.comfao.org The lipoyl domains, which are the sites of lipoylation, are small, independently folded structures of about 80 amino acids. fao.org They contain a conserved lysine residue to which the lipoic acid prosthetic group is covalently attached via an amide bond, forming a "swinging arm" that shuttles substrates and intermediates between the active sites of the E1 (decarboxylase), E2 (acyltransferase), and E3 (dihydrolipoamide dehydrogenase) components of the complex. pnas.orgplos.org The number of lipoyl domains on the E2 subunit can vary depending on the organism and the specific complex. mdpi.com

| Target Complex | E2 Subunit Name | Function of Complex | Lipoylation Domain Characteristics |

| Pyruvate Dehydrogenase Complex (PDHC) | Dihydrolipoyl Transacetylase | Converts pyruvate into acetyl-CoA, linking glycolysis to the TCA cycle. fao.org | Contains 1 to 3 tandem lipoyl domains at the N-terminus, each with a conserved lysine for lipoic acid attachment. mdpi.comfao.org |

| Alpha-Ketoglutarate Dehydrogenase Complex (OGDHC) | Dihydrolipoyl Transsuccinylase | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the TCA cycle. fao.org | Typically has one lipoyl domain on its E2 component. fao.org |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) | Dihydrolipoyl Transacylase | Involved in the metabolic breakdown of branched-chain amino acids (leucine, isoleucine, valine). fao.org | The E2 subunit contains a lipoyl domain that accepts the lipoyl group. biorxiv.org |

Glycine Cleavage System H-Protein

The Glycine Cleavage System (GCS) is a multi-enzyme complex responsible for the primary pathway of glycine degradation in a wide range of organisms, including animals, plants, and bacteria. nih.gov It is composed of four proteins: P, T, L, and H. uniprot.org The H-protein (GCSH) acts as a mobile carrier protein that shuttles the methylamine (B109427) group of glycine from the P-protein (glycine decarboxylase) to the T-protein (aminomethyltransferase). uniprot.orgresearchgate.net

| Target Protein | Function in System | Lipoylation Site | Role of Lipoylation |

| Glycine Cleavage System H-Protein (GCSH) | Shuttles the methylamine group of glycine between the P-protein and T-protein components of the GCS. uniprot.orgbiorxiv.org | A specific, conserved lysine residue within the protein structure. pnas.org | Essential for its function as a mobile substrate carrier; the lipoyl arm interacts with the other GCS enzymes. nih.gov |

Substrate Recognition and Catalytic Site Features

The specificity of lipoate-activating enzymes for their substrates is determined by the architecture of their active sites. Crystal structures of LplA in complex with ATP and lipoyl-AMP have provided significant insights into substrate binding and catalysis. rcsb.org

The lipoyl-AMP intermediate binds in a deep, U-shaped pocket within the enzyme. rcsb.org The active site contains specific residues that interact with the adenine (B156593) and phosphate (B84403) groups of ATP, as well as the dithiolane ring and the pentanoic acid chain of lipoate. biorxiv.orgnih.gov For example, in E. coli LplA, a flexible loop known as the lipoate-binding loop is crucial for recognizing and positioning the lipoate substrate. biorxiv.org Upon formation of the lipoyl-AMP intermediate, the enzyme undergoes significant conformational changes, including the movement of loops and the rotation of the C-terminal domain, to facilitate the subsequent transfer of the lipoyl group to the apoprotein. nii.ac.jpasm.org

Table 1: Key Enzymes in (R)-lipoyl-AMP Formation

| Enzyme | Organism | Function | Key Characteristics |

|---|---|---|---|

| LplA | Escherichia coli | Bifunctional: Lipoate activation and transfer | Canonical lipoate protein ligase with a large N-terminal and small C-terminal domain. nii.ac.jpnih.gov |

| PfLipL1 | Plasmodium falciparum | Dual function: Lipoate ligase and lipoate activating enzyme | Activity is redox-dependent; works with PfLipL2. vt.edunih.gov |

| LplA-N/LplA-C | Thermoplasma acidophilum | Lipoate activation and transfer | Two separate proteins corresponding to the domains of E. coli LplA. asm.org |

| Tk-Lpl | Thermococcus kodakarensis | Lipoate activation and transfer | Shows high specificity for (R)-lipoate. asm.org |

Table 2: Compounds Mentioned in this Article | Compound Name | | | :--- | | this compound | | (R)-Lipoate | | Adenosine (B11128) triphosphate (ATP) | | Adenosine monophosphate (AMP) | | Dihydrolipoate (B1233209) | | Dihydrolipoyl-AMP | | Lipoic acid | | Octanoic acid | | Pyrophosphate |

The Pivotal Role of this compound in Cellular Metabolism: Formation and Regulation

This compound is a critical intermediate in the biosynthesis of lipoic acid, an essential cofactor for several key enzyme complexes involved in central metabolic pathways. This article delves into the enzymatic formation of this compound and the intricate regulatory mechanisms that govern its biosynthesis, providing a focused examination of this vital biochemical process.

Structural Biology and Molecular Basis of R Lipoyl Amp Interactions

Ligand Binding Studies with (R)-lipoyl-AMP and Associated Enzymes

The formation of this compound is the first of a two-step reaction catalyzed by lipoate-protein ligase A (LplA) and similar enzymes. rcsb.orgnih.gov In this initial step, LplA activates lipoic acid using ATP to produce the mixed anhydride (B1165640) intermediate, this compound, and pyrophosphate. qmul.ac.uk The enzyme then transfers the activated lipoyl moiety to a specific lysine (B10760008) residue on a target protein domain. rcsb.orguniprot.org Binding studies are crucial for understanding the affinity and specificity of the enzyme for its substrates and the intermediate.

Kinetic and Thermodynamic Parameters of Binding

Kinetic analyses of LplA from various organisms have provided insights into the efficiency of the lipoylation process. The affinity of the enzyme for its substrates, lipoic acid and ATP, directly influences the formation of the this compound intermediate. For instance, Escherichia coli LplA exhibits a Michaelis constant (Km) of approximately 1.7-1.9 µM for lipoic acid and ATP, respectively. uniprot.org

Mutational studies have further elucidated the binding interactions. A W37V mutant of E. coli LplA (W37VLplA), engineered for novel reactivity, showed a Km of 56 ± 20 µM for a coumarin (B35378) substrate, which is a significant improvement over the wild-type enzyme's affinity for unnatural substrates. pnas.org In another study, suppressor mutations in LplA that allowed it to use octanoic acid more efficiently were analyzed, showing altered kinetic parameters compared to the wild-type enzyme when acting on lipoic acid. nih.gov

The dissociation constant (Kd), a measure of binding affinity, has been determined for lipoyl-AMP and its analogs with enzymes from Plasmodium falciparum. These studies revealed that the redox state of the lipoyl moiety is critical for binding, with the oxidized form showing significantly higher affinity. vt.edu

**Table 1: Kinetic Parameters of LplA from E. coli*** *This table summarizes kinetic data for wild-type and mutant LplA enzymes, highlighting the impact of mutations on substrate binding and catalytic efficiency.

| Enzyme Variant | Substrate | Km (µM) | Vmax (nmol/min) | kcat (s⁻¹) | Source |

| Wild-type | D,L-lipoic acid | 1.7 | 24 (nmol/min/mg) | - | uniprot.org |

| Wild-type | ATP | 1.9 | 40 (nmol/min/mg) | - | uniprot.org |

| Wild-type | Lipoic Acid | 214.3 ± 37.8 | 0.024 ± 0.0034 | - | nih.gov |

| V19L Mutant | Lipoic Acid | 100.3 ± 13.9 | 0.025 ± 0.0019 | - | nih.gov |

| S221P Mutant | Lipoic Acid | 214.3 ± 37.8 | 0.024 ± 0.0034 | - | nih.gov |

| Wild-type | Coumarin | 261 ± 69 | - | 0.016 ± 0.002 | pnas.org |

| W37V Mutant | Coumarin | 56 ± 20 | - | 0.019 ± 0.004 | pnas.org |

Structural Analysis of this compound-Enzyme Complexes

X-ray Crystallography

X-ray crystallography has been instrumental in visualizing the interaction between this compound and its partner enzymes at atomic resolution. Crystal structures of LplA from E. coli and Thermoplasma acidophilum, as well as bovine lipoyltransferase, in complex with this compound have been determined. rcsb.orgrcsb.orgnih.gov These structures consistently show that the lipoyl-AMP intermediate is bound deeply within a bifurcated pocket of the enzyme, adopting a characteristic U-shaped conformation. rcsb.orgrcsb.org

In the E. coli LplA structure (PDB ID: 3A7R), the lipoyl moiety is buried in a hydrophobic cavity, while the AMP portion resides in a separate, tunnel-like cavity where it forms numerous hydrogen bonds. rcsb.orgrcsb.org The binding of the intermediate induces significant conformational changes in the enzyme. Upon formation of lipoyl-AMP, loops that bind the adenylate and lipoate portions move to secure the intermediate, and the entire C-terminal domain rotates by approximately 180 degrees. rcsb.orgasm.org This large-scale movement transforms the enzyme from a "closed" to an "open" conformation, which is a prerequisite for binding the apoprotein substrate for the subsequent lipoyl transfer step. biorxiv.org The structure of bovine lipoyltransferase complexed with lipoyl-AMP (PDB ID: 2E5A) reveals a similar U-shaped binding mode, with the lipoyl group shielded by hydrophobic interactions and the AMP moiety stabilized by hydrogen bonds. nih.govrcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful complementary method to X-ray crystallography for studying enzyme-ligand interactions in solution. The technique is particularly sensitive to conformational changes and dynamic interactions. portlandpress.com The structures of individual lipoyl domains have been extensively studied by NMR. researchgate.net

NMR titration experiments have been used to monitor the interactions within the archaeal lipoylation system from T. acidophilum. By recording (¹H-¹⁵N)-HSQC spectra, researchers tracked the conformational changes in the LplA-N–LplA-C complex upon the addition of substrates (lipoic acid and ATP) and the target lipoyl domain, E2lipD. portlandpress.com These experiments confirmed that the enzyme components interact and undergo structural rearrangements during the catalytic cycle. Further NMR studies on E. coli LipB, an enzyme with a related function, demonstrated the presence of distinct binding sites for the adenine (B156593) and phosphate (B84403) groups, highlighting structural and mechanistic commonalities with LplA. biorxiv.org

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been employed to further investigate the binding of this compound and to predict the functional effects of mutations. Molecular docking was used to model the interaction of lipoyl-AMP with a putative lipoate-protein ligase from Mycoplasma hyopneumoniae, providing a structural hypothesis for how the ligand fits within the active site. frontiersin.org

More advanced computational methods have been used to design LplA variants with altered conformational preferences. biorxiv.org By modeling the "open" (lipoyl-AMP bound) and "closed" states of E. coli LplA, researchers could computationally predict mutations that would bias the enzyme toward one conformation. These simulations led to a mechanistic model where the wild-type enzyme, in its lipoyl-AMP bound form, exists in an equilibrium that favors the closed state. biorxiv.org This conformational equilibrium acts as a selectivity filter, regulating the transfer of the lipoyl group to its correct protein targets. biorxiv.org

Structure-Function Relationships Derived from Mutational Analysis

Site-directed mutagenesis has been a key tool for dissecting the roles of specific amino acid residues in the binding of this compound and the subsequent transfer reaction. Studies on E. coli LplA identified Lys133 (equivalent to K138 in other numbering schemes) as essential for both the initial adenylation of lipoate and the final transfer of the lipoyl group. rcsb.orgfrontiersin.org This lysine residue interacts with the carbonyl oxygen of the lipoyl-AMP intermediate, which is thought to polarize the carbonyl carbon and facilitate the nucleophilic attack by the target lysine on the acceptor protein. rcsb.org

In the Plasmodium falciparum lipoylation system, mutation of the equivalent lysine (K160A) in the enzyme PfLipL1 abolished its ability to form the lipoyl-AMP conjugate. nih.gov Similarly, a K219A mutation in a second enzyme, PfLipL2, rendered it unable to utilize the chemically synthesized lipoyl-AMP as a substrate for the transfer reaction, confirming its role as a lipoyl-AMP:Nε-lysine lipoyltransferase. nih.gov

Mutations outside the immediate active site can also have profound effects. The W37V mutation in E. coli LplA significantly altered its substrate specificity, enabling it to ligate unnatural probes like coumarin more efficiently. pnas.org Other mutations, such as V19L and S221P, were found to enhance the enzyme's ability to utilize alternative substrates like octanoic acid, demonstrating how subtle changes in the lipoic acid binding pocket can broaden the enzyme's utility. nih.gov Computational design and subsequent experimental validation of LplA mutants have shown that it is possible to create variants that are biased towards the open or closed state, thereby altering their substrate promiscuity. biorxiv.org

Biochemical Kinetics and Thermodynamics of R Lipoyl Amp Transformations

Kinetic Characterization of (R)-lipoyl-AMP Formation

The initial step in the lipoylation of proteins via the salvage pathway is the activation of free lipoate. LplA catalyzes the formation of a high-energy mixed anhydride (B1165640) intermediate, this compound, from lipoic acid and ATP. nih.govnih.gov This reaction is fundamental for preparing the otherwise unreactive carboxyl group of lipoate for nucleophilic attack.

Determination of K_m and V_max Values

The kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max), for the LplA-catalyzed formation of this compound have been determined for several organisms, most notably Escherichia coli. These values provide insight into the enzyme's affinity for its substrates and its maximum catalytic rate.

For the E. coli LplA, the K_m for D,L-lipoic acid has been reported to be 1.7 µM, and for ATP, it is 1.9 µM, indicating a high affinity for both substrates. uniprot.orglipidmaps.org The V_max for this reaction has been measured at 24 nmol/min/mg of enzyme for D,L-lipoic acid and 40 nmol/min/mg for ATP. uniprot.org These kinetic studies are crucial for understanding how the enzyme functions under varying substrate concentrations within the cell.

Table 1: Kinetic Parameters for this compound Formation by E. coli Lipoate-Protein Ligase A (LplA)

| Substrate | K_m (µM) | V_max (nmol/min/mg) |

|---|---|---|

| D,L-Lipoic Acid | 1.7 uniprot.orglipidmaps.org | 24 uniprot.org |

| ATP | 1.9 uniprot.org | 40 uniprot.org |

| Magnesium Ion | 152 uniprot.org | - |

Kinetic Characterization of Lipoyl Transfer Reactions

Following its synthesis, the activated lipoyl group of this compound is transferred by LplA to the ε-amino group of a specific lysine (B10760008) residue on an apo-protein, such as the H-protein of the glycine (B1666218) cleavage system or the E2 subunits of 2-oxoacid dehydrogenase complexes. researchgate.netasm.org

In some organisms, like bovine mitochondria, this transfer is catalyzed by a separate enzyme, lipoyltransferase (LIPT1), which uses this compound as a substrate. uniprot.orgnii.ac.jp For bovine mitochondrial lipoyltransferase, the K_m for (R)-lipoyl-5'-AMP has been determined to be 13 µM, with a corresponding V_max of 135 nmol/min/mg. uniprot.org This demonstrates the enzyme's efficiency in utilizing the activated lipoyl intermediate. The reaction is inhibited by analogues such as octanoyl-AMP, highlighting the specificity of the enzyme's binding pocket. uniprot.org Quantitative studies of the H protein lipoylation cascade catalyzed by LplA have revealed complex kinetics, including competition between the target apo-protein and water for reaction with the lipoyl-AMP intermediate. researchgate.net

Thermodynamic Considerations of Lipoate Activation and Transfer

The activation of lipoate to this compound is an energetically demanding process. The formation of the mixed anhydride bond is driven by the hydrolysis of ATP, which releases pyrophosphate (PPi). nih.gov The subsequent and rapid hydrolysis of PPi to two molecules of inorganic phosphate (B84403) by pyrophosphatase is a highly exergonic reaction, which effectively pulls the activation reaction forward, ensuring a sufficient supply of the this compound intermediate.

Academic Chemical Synthesis and Mechanistic Analogues of R Lipoyl Amp

Laboratory Synthesis Routes for (R)-lipoyl-AMP for Research Purposes

The generation of this compound for research applications is primarily achieved through chemical synthesis, as the compound is an enzyme-bound intermediate and not typically isolated in large quantities from biological sources. illinois.edunih.gov The foundational method for this synthesis was established by Reed et al. in 1958, a procedure that has since been adapted and modified for various research purposes. illinois.eduvt.edu

The general principle of these synthetic routes involves the activation of the carboxyl group of (R)-lipoic acid to form a mixed anhydride (B1165640), which can then react with adenosine (B11128) monophosphate (AMP). A common approach involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), or converting the lipoic acid to a more reactive species like a mixed anhydride with ethyl chloroformate, which is then reacted with AMP. vt.edu The product, this compound, is a mixed anhydride composed of a lipoyl group attached to the phosphate (B84403) of adenosine 5'-monophosphate. nih.govebi.ac.uk

The process requires careful control of reaction conditions to prevent hydrolysis of the labile anhydride bond. illinois.edu Purification of the synthesized this compound is often performed using techniques like thin-layer chromatography (TLC), and the product's identity is confirmed through mass spectrometry. nih.govresearchgate.net Researchers have successfully used these chemical synthesis procedures to produce this compound as a substrate to probe the activity of various enzymes, such as the lipoate-protein ligases involved in lipoylation pathways in organisms like Plasmodium falciparum and Streptomyces coelicolor. nih.govvt.edu

Design and Synthesis of Non-hydrolyzable or Modified Analogues

To overcome the inherent instability of the mixed anhydride bond in this compound, researchers have designed and synthesized non-hydrolyzable analogues. These stable mimics are invaluable tools for structural and mechanistic studies of enzymes that bind this compound. The design strategy typically involves replacing the reactive carboxyl-phosphate anhydride linkage with a more stable chemical bond.

Application of Analogues in Probing Enzyme Mechanism and Specificity

Both chemically synthesized this compound and its non-hydrolyzable analogues are instrumental in elucidating the mechanisms of lipoate-protein ligases (LplA). These enzymes catalyze a two-step reaction: the formation of lipoyl-AMP from lipoic acid and ATP, followed by the transfer of the lipoyl moiety to a specific lysine (B10760008) residue on a target protein. asm.orgnih.gov

By providing chemically synthesized this compound as a substrate, researchers can study the second step of the reaction—lipoyl transfer—in isolation. nih.govvt.edu This has been crucial in defining the distinct roles of different enzyme domains or separate protein subunits. For instance, in Plasmodium falciparum, synthesized lipoyl-AMP was used to demonstrate that the enzyme PfLipL2 acts as a lipoyltransferase, utilizing the lipoyl-AMP produced by another enzyme, PfLipL1. vt.edunih.gov Similarly, studies on the bipartite ligase from Thermoplasma acidophilum used synthetic lipoyl-AMP to show that the LplB subunit was not required for the transfer step, only for the initial adenylate formation. illinois.edu

Non-hydrolyzable analogues serve a different but equally important purpose. They act as competitive inhibitors that can bind to the enzyme's active site without being turned over. nih.gov For example, lipol-AMP was found to be a competitive inhibitor of LplA, indicating that it occupies the active site and that both the ATP-dependent and acyl carrier protein (ACP)-dependent reactions of LplA likely occur at the same site. nih.gov The use of the lipoyl-AMS analogue allowed researchers to trap LplA in its ligand-bound state, facilitating the study of protein conformational changes using biophysical methods like tryptophan fluorescence. biorxiv.org

Structure-Activity Relationship Studies with this compound Derivatives

Structure-activity relationship (SAR) studies involving this compound and its derivatives provide critical insights into the molecular requirements for enzyme binding and catalysis. These studies typically involve systematically modifying the structure of the lipoyl moiety or the adenylate portion and measuring the impact on enzyme affinity or activity.

A key finding from these studies is the importance of the lipoate carboxyl group for effective enzyme interaction. The observation that the non-hydrolyzable analogue lipol-AMP, which lacks this carboxyl group, was a "rather impotent inhibitor" of LplA suggests that the carboxylate plays a significant role in binding to the active site. nih.gov

Further SAR insights come from comparing the binding of different analogues to enzymes. In Plasmodium falciparum, the binding affinity (Kd) of various adenylated conjugates to the enzyme PfLipL1 was measured, revealing distinct molecular recognition patterns.

| Compound | Binding Affinity (Kd) to PfLipL1 (μM) | Condition |

|---|---|---|

| This compound | 20 | Standard |

| Dihydrolipoyl-AMP | 5.8 | Standard |

| 6,8-diClO-AMP | 0.09 | +TCEP (Reducing Agent) |

This interactive table summarizes the binding affinities of various this compound derivatives to the PfLipL1 enzyme, as reported in research studies. vt.edu

The data show that the reduced form, dihydrolipoyl-AMP, binds more tightly than the oxidized this compound. vt.edu Furthermore, the chlorinated analogue, 6,8-diClO-AMP, exhibits a remarkably high affinity, indicating that modifications to the dithiolane ring can dramatically influence enzyme binding. vt.edu Such studies are fundamental to understanding the specificity of lipoate-activating enzymes and can guide the design of potent and specific inhibitors. vt.edufrontiersin.org

Broader Metabolic and Physiological Implications of R Lipoyl Amp Pathways

Integration within Central Carbon Metabolism

(R)-lipoyl-AMP is the activated intermediate in the lipoylation pathway, a crucial post-translational modification that enables the function of several key multi-enzyme complexes involved in central carbon metabolism. nih.govfrontiersin.org The lipoyl group, once transferred from this compound to a conserved lysine (B10760008) residue on the E2 subunit of these complexes, acts as a "swinging arm" to shuttle intermediates between active sites. nih.gov This modification is essential for the catalytic activity of enzymes that link major metabolic pathways. nih.govnih.gov

The primary enzyme complexes dependent on this pathway include:

Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. nih.govnih.gov The generation of acetyl-CoA is a pivotal step in central carbon metabolism. nih.gov

α-Ketoglutarate Dehydrogenase Complex (KGDH or OGDH): A key regulatory point within the TCA cycle, this complex is responsible for the conversion of α-ketoglutarate to succinyl-CoA. nih.govnih.gov

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): This complex is involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine), feeding their carbon skeletons into the TCA cycle. frontiersin.orgnih.gov

Glycine (B1666218) Cleavage System (GCS): This system, essential for glycine catabolism, also relies on a lipoylated H-protein. nih.govfrontiersin.org

The formation of this compound and the subsequent lipoylation are therefore indispensable for the seamless integration of carbohydrate, fat, and protein metabolism through the TCA cycle. nih.govnih.gov

Table 1: Key Enzyme Complexes Dependent on this compound Mediated Lipoylation

| Enzyme Complex | Abbreviation | Metabolic Pathway | Function |

| Pyruvate Dehydrogenase Complex | PDC | Glycolysis/TCA Cycle Link | Converts pyruvate to acetyl-CoA. nih.govnih.gov |

| α-Ketoglutarate Dehydrogenase Complex | KGDH/OGDH | TCA Cycle | Converts α-ketoglutarate to succinyl-CoA. nih.govnih.gov |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Amino Acid Catabolism | Metabolizes branched-chain α-keto acids. frontiersin.orgnih.gov |

| Glycine Cleavage System | GCS | Amino Acid Catabolism | Catalyzes the degradation of glycine. nih.govfrontiersin.org |

Interconnections with Coenzyme A and Adenosine (B11128) Metabolism

The synthesis of this compound inherently links lipoic acid metabolism with the pools of adenosine nucleotides and Coenzyme A (CoA).

The formation of this compound is an ATP-dependent process catalyzed by lipoate-protein ligase A (LplA) or similar enzymes. nih.gov In this reaction, lipoic acid reacts with ATP, resulting in the formation of this compound and pyrophosphate (PPi). umaryland.edu This directly consumes ATP, the primary energy currency of the cell, and produces AMP. The subsequent transfer of the lipoyl group to an apo-protein releases AMP. ecmdb.ca This establishes a direct link between the availability of ATP and the cell's capacity to lipoylate and activate key metabolic enzymes.

The product of the PDC, acetyl-CoA, is a central molecule in numerous metabolic pathways. The CoA moiety is crucial for the transfer of acyl groups. While the synthesis of this compound does not directly consume CoA, the function of the enzymes it helps activate, such as PDC, is to generate acyl-CoA molecules. nih.gov Furthermore, some enzymes, like the medium-chain acyl-CoA synthetases, which can have broad substrate specificity, are involved in both fatty acid activation and have been described as lipoate-activating enzymes, highlighting the close functional relationship between these pathways.

Role in Cellular Energy Homeostasis (Mechanistic Perspective)

From a mechanistic standpoint, the pathway involving this compound is fundamental to maintaining cellular energy homeostasis. By enabling the function of the PDC and KGDH complexes, this pathway is a gatekeeper for the majority of cellular energy production through the TCA cycle and subsequent oxidative phosphorylation. nih.govnih.gov

The activity of these enzymes is tightly regulated and responsive to the energy state of the cell. A key sensor of cellular energy status is AMP-activated protein kinase (AMPK). frontiersin.orgnih.gov AMPK is activated by rising AMP:ATP ratios, which signal low energy levels. plos.org Activated AMPK initiates a cascade that shifts metabolism from energy-consuming anabolic pathways to energy-producing catabolic pathways. frontiersin.orgnih.gov

The this compound pathway contributes to this regulation in several ways:

Substrate for Energy Production: It ensures the production of acetyl-CoA and succinyl-CoA, which are essential substrates for the TCA cycle to generate reducing equivalents (NADH and FADH2) for ATP synthesis. nih.gov

Link to AMPK Signaling: The production of AMP during the two-step lipoylation reaction (ATP -> AMP + PPi, and lipoyl-AMP + apo-protein -> lipoylated protein + AMP) can contribute to the AMP pool that regulates AMPK activity. ecmdb.cafrontiersin.org

Dysregulation of lipoylation can lead to severe deficiencies in mitochondrial energy metabolism, underscoring the pathway's critical role in sustaining cellular energy homeostasis. nih.gov

Adaptation in Pathogenic Organisms (e.g., Plasmodium falciparum, Chlamydia trachomatis)

Obligate intracellular pathogens have evolved unique strategies to survive within their hosts, often by scavenging essential nutrients and cofactors. The this compound pathway is a prime example of such adaptation.

Plasmodium falciparum

The parasite responsible for the most severe form of malaria, P. falciparum, cannot survive without scavenging lipoic acid from its human host. researchgate.netasm.org This scavenged lipoate is crucial for the lipoylation of mitochondrial enzyme complexes. researchgate.net The parasite has a de novo lipoic acid synthesis pathway in its apicoplast, but this is dedicated to the lipoylation of the apicoplast PDC and is not sufficient for mitochondrial needs. researchgate.netasm.org

P. falciparum's mitochondrial lipoylation involves a unique two-enzyme system:

PfLipL1: This enzyme functions as a canonical lipoate ligase, using ATP to form lipoyl-AMP and transfer the lipoyl group specifically to the H-protein of the glycine cleavage system. asm.orgnih.gov Under reducing conditions, PfLipL1's primary role shifts to generating dihydrolipoyl-AMP. nih.gov

PfLipL2: This enzyme is not a ligase itself but acts as a lipoyl-AMP:Nε-lysine lipoyltransferase. nih.govvt.edu It requires the lipoyl-AMP intermediate synthesized by PfLipL1 to transfer the lipoyl group to the E2 subunits of the BCKDH and KDH complexes. asm.orgnih.gov

This partitioned system, potentially regulated by the mitochondrial redox state, represents a significant adaptation and a potential drug target. nih.govvt.eduresearchgate.net

Chlamydia trachomatis

The obligate intracellular bacterium Chlamydia trachomatis also relies on host resources. Its genome encodes two putative lipoic acid ligases, LplA1 and LplA2. nih.gov Studies have shown that C. trachomatis can utilize exogenous lipoic acid, and its LplA1 enzyme can functionally replace the E. coli LplA, demonstrating its ability to synthesize this compound and transfer the lipoyl moiety. nih.gov This salvage pathway is critical as the bacterium possesses proteins, including the E2 subunits of PDH and OGDH, that require lipoylation to function in central metabolism. nih.gov The bacterium's developmental cycle between infectious elementary bodies (EBs) and replicative reticulate bodies (RBs) involves significant metabolic shifts, and the redox state, which is influenced by metabolic byproducts, appears to be a key signal. elifesciences.org The ability to scavenge lipoate and maintain the function of core metabolic enzymes is thus essential for its intracellular survival and proliferation. nih.gov

Table 2: Lipoylation Pathway Enzymes in Pathogens

| Organism | Enzyme(s) | Function | Key Feature |

| Plasmodium falciparum | PfLipL1 | Lipoate ligase; forms lipoyl-AMP. asm.orgnih.gov | Dual function redox switch; modifies GCS H-protein. nih.govvt.edu |

| PfLipL2 | Lipoyltransferase. nih.govvt.edu | Requires lipoyl-AMP from PfLipL1 to modify BCKDH and KDH. asm.orgnih.gov | |

| Chlamydia trachomatis | LplA1 | Lipoate ligase. nih.gov | Facilitates salvage of host lipoic acid. nih.gov |

| LplA2 | Putative lipoate ligase. nih.gov | Role not fully characterized. |

Advanced Research Directions and Unresolved Questions

Discovery of Novel Enzymes or Pathways Involving (R)-lipoyl-AMP

While the classical lipoic acid scavenging pathway involving lipoate-protein ligase A (LplA) is well-established, recent research has unveiled a surprising diversity in how organisms synthesize and utilize this compound.

In the malaria parasite Plasmodium falciparum, a unique, redox-gated mechanism governs protein lipoylation. vt.edunih.gov This system involves two key enzymes:

PfLipL1 : This enzyme exhibits dual activity. It functions as a canonical lipoate ligase for the H-protein of the glycine (B1666218) cleavage system (GCS) and also as a lipoate-activating enzyme that generates this compound. vt.edunih.gov

PfLipL2 : This novel enzyme acts as a lipoyl-AMP:Nε-lysine lipoyltransferase, specifically using the this compound produced by PfLipL1 to lipoylate the branched-chain ketoacid dehydrogenase (BCDH) and α-ketoglutarate dehydrogenase (KDH) complexes. vt.edunih.gov This two-enzyme system allows for differential regulation of protein lipoylation. nih.gov

A more complex "lipoyl relay" pathway has been identified in bacteria like Bacillus subtilis. pnas.orgasm.org In this system, lipoyl moieties are first assembled on the GCS H-protein, which then serves as the donor for other enzymes. pnas.orgasm.org An amidotransferase, LipL , is required to transfer the lipoyl group from the H-protein to the E2 subunits of dehydrogenase complexes. asm.orgfrontiersin.org

Furthermore, research has identified novel lipoate biosynthesis pathways in prokaryotes that utilize a combination of a lipoate:protein ligase and two radical S-adenosyl-L-methionine (SAM) proteins, LipS1 and LipS2, which collectively function as the lipoyl synthase. plos.org The discovery of bipartite lipoate ligases in archaea, where the catalytic and accessory domains exist as separate proteins, further illustrates the evolutionary diversity of lipoate metabolism. researchgate.netnih.gov

Table 1: Novel Enzymes in this compound Metabolism

| Enzyme/System | Organism | Function | Reference |

|---|---|---|---|

| PfLipL1 | Plasmodium falciparum | Dual-activity lipoate ligase and lipoate-activating enzyme (forms lipoyl-AMP). | vt.edunih.gov |

| PfLipL2 | Plasmodium falciparum | Lipoyl-AMP:Nε-lysine lipoyltransferase. | vt.edunih.gov |

| LipL | Bacillus subtilis | Amidotransferase in the lipoyl relay pathway. | asm.orgfrontiersin.org |

| sLpl(AB)-LipS1/S2 | Bacteria | Novel lipoate assembly pathway. | plos.org |

| Bipartite LplA | Thermoplasma acidophilum | Lipoate ligase with separate catalytic and accessory protein domains. | researchgate.netnih.gov |

| Mhp-LplJ | Mycoplasma hyopneumoniae | Novel lipoate-protein ligase. | frontiersin.org |

Elucidation of Allosteric Regulation Mechanisms

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is crucial for controlling metabolic pathways. wikipedia.org Research is beginning to uncover how these mechanisms fine-tune the pathways involving this compound.

A key example is the redox-dependent regulation observed in P. falciparum. The affinity of the enzyme PfLipL1 for its substrates is dramatically influenced by the redox state of lipoate. vt.edunih.gov Under reducing conditions, the affinity for dihydrolipoate (B1233209) and its activated form, dihydrolipoyl-AMP, is significantly weaker. vt.edu This drop in affinity is thought to act as an allosteric switch, facilitating the release or direct transfer of dihydrolipoyl-AMP to the second enzyme in the pathway, PfLipL2, thereby controlling which proteins become lipoylated based on the cellular redox environment. vt.edu

Table 2: Binding Affinities of P. falciparum LipL1

| Substrate | Condition | Dissociation Constant (Kd) | Fold Change | Reference |

|---|---|---|---|---|

| Lipoate | Oxidized | 0.13 µM | - | vt.edu |

| Dihydrolipoate | Reduced | 94 µM | 723-fold weaker | vt.edu |

| Lipoyl-AMP | Oxidized | 0.02 µM | - | vt.edu |

| Dihydrolipoyl-AMP | Reduced | 5.8 µM | 290-fold weaker | vt.edu |

While direct allosteric regulation of LplA by downstream metabolites is still an area of active investigation, related enzymes offer clues. For instance, LipB, the octanoyltransferase that provides the precursor for lipoic acid synthesis, is thought to differentiate between various acyl-ACP substrates allosterically, without the acyl chain "flipping" out of the ACP core. researchgate.net This suggests a sophisticated mechanism of substrate recognition that may be echoed in other parts of the pathway.

High-Resolution Structural Dynamics of this compound Intermediates

Understanding the precise three-dimensional arrangement of this compound within the active site of its partner enzymes is critical to deciphering its function. High-resolution structural studies, primarily using X-ray crystallography, have provided significant insights.

The crystal structure of Escherichia coli LplA complexed with this compound has been determined (PDB ID: 1X2H). asm.org This structure reveals that the enzyme consists of a large N-terminal domain and a small C-terminal domain. nih.govnih.gov The this compound intermediate is bound at the interface between these two domains, nestled within a hydrophobic cavity in the N-terminal domain. asm.orgnih.gov This binding is stabilized by hydrophobic interactions and a weak hydrogen bond. nih.gov

Structural analyses of LplA homologs from various species have highlighted key structural features and differences:

Thermoplasma acidophilum : The LplA from this archaeon is bipartite, and its catalytic domain structure lacks the C-terminal domain found in E. coli LplA. researchgate.netnih.gov

Mycoplasma hyopneumoniae : The Mhp-Lpl enzyme displays the typical two-domain folding characteristic of lipoate protein ligases. nih.gov

Sulfur-oxidizing bacteria : LplA-like proteins in these organisms surprisingly lack the small C-terminal domain, suggesting they catalyze both the activation of lipoic acid to lipoyl-AMP and the subsequent transfer with only a single domain. elifesciences.org

These static crystal structures are complemented by studies on the dynamic nature of the lipoyl domain itself. The lipoyllysine arm is known to be highly flexible, acting as a "swinging arm" to shuttle reaction intermediates between different active sites within large multi-enzyme complexes. nih.govwur.nl Techniques like time-resolved fluorescence anisotropy decay are used to probe the independent rotational mobility of this domain. wur.nl It is understood that enzymes like LplA undergo significant conformational changes during the multi-step lipoylation process, a dynamic aspect not fully captured by static structures. nih.gov

Systems Biology Approaches to Map this compound Flux

Systems biology, which integrates multiple data types to model complex biological processes, is proving invaluable for understanding the flow, or flux, of metabolites through the lipoic acid pathway. Techniques like metabolic flux analysis (MFA) and metabolomics are being used to map the synthesis and consumption of lipoic acid precursors and related metabolites.

MFA studies often employ stable isotope tracers, such as 13C-labeled glucose or glutamine, to track the path of carbon atoms through central metabolism. medrxiv.orgresearchgate.net By measuring the incorporation of these isotopes into downstream metabolites using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), researchers can quantify the activity of specific metabolic pathways. medrxiv.org For example, MFA has been used to:

Confirm that the lipoic acid analog CPI-613 reduces metabolic flux through ketoacid dehydrogenase (KADH) enzyme complexes in cancer cells. medrxiv.org

Reveal a major restructuring of central carbon metabolism, including the suppression of pyruvate (B1213749) dehydrogenase (PDH), in cells with deficient mitochondrial citrate (B86180) transport. researchgate.net

Demonstrate that the loss of LIPT1, a human lipoyltransferase, leads to a reduction in oxidative labeling of TCA cycle intermediates derived from glutamine. biorxiv.org

Q & A

Q. What enzymatic mechanisms drive the synthesis of (R)-lipoyl-AMP in bacterial systems?

this compound is synthesized via a two-step ATP-dependent reaction catalyzed by lipoate-protein ligases (e.g., E. coli LplA). First, lipoic acid reacts with ATP to form this compound and pyrophosphate (PPi). Second, the lipoyl group is transferred to a specific lysine residue on acceptor proteins (e.g., H-protein in the glycine cleavage system) . Methodological Insight : To study this mechanism, in vitro assays using purified LplA, ATP, and lipoic acid can be coupled with HPLC or spectrophotometric methods to monitor PPi release or AMP production. Structural validation via X-ray crystallography (e.g., resolving LplA–lipoyl-AMP complexes) confirms intermediate binding .

Q. How is the structural conformation of this compound characterized in enzyme complexes?

The this compound intermediate adopts a U-shaped conformation within the bifurcated active site of LplA. This is stabilized by hydrogen bonds and hydrophobic interactions with conserved motifs (e.g., the RRXXGGG "lipoate-binding loop" in E. coli LplA) . Methodological Insight : High-resolution (≤2.4 Å) X-ray crystallography is critical for resolving the electron density of this compound. Synchrotron radiation sources (e.g., beamline BL44XU at SPring-8) enable data collection at 100 K to minimize radiation damage .

Q. What metabolic pathways require this compound as a substrate?

this compound is essential in lipoic acid metabolism, particularly in 2-oxoacid dehydrogenase complexes (e.g., pyruvate dehydrogenase) and the glycine cleavage system. It serves as an activated intermediate for lipoylation of mitochondrial enzymes like lipoyltransferase 1 (LIPT1) . Methodological Insight : Knockout strains (e.g., E. coli ΔLplA) or RNAi-mediated silencing of LIPT1 in eukaryotic models can elucidate metabolic defects. LC-MS/MS quantifies lipoylated proteins in wild-type vs. mutant systems .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between novel ligases (e.g., Mhp-LplJ) and this compound?

Homology modeling (e.g., Swiss-Model) and molecular docking tools (AutoDock, PyMOL) predict binding affinities and residue-specific interactions. For Mycoplasma hyopneumoniae Mhp-LplJ, sequence alignment with conserved LplA motifs identifies critical residues for lipoyl-AMP binding . Methodological Insight : Use Clustal Omega for sequence alignment and ESPript for visualizing conserved motifs. LigPlot+ generates 2D interaction diagrams from docking results .

Q. How do conformational changes in LplA during catalysis affect this compound transfer efficiency?

Global conformational shifts in LplA—such as movement of the lipoate-binding loop (residues 69–76)—are critical for substrate binding and product release. Comparative crystallography of liganded (with lipoyl-AMP) vs. unliganded LplA reveals these dynamics . Methodological Insight : To prepare unliganded LplA, incubate the enzyme with excess apoH-protein to deplete lipoyl-AMP, followed by HiPrep DEAE FF column chromatography for purification. Diffraction data from multiple crystal forms (e.g., orthorhombic vs. hexagonal) resolve structural flexibility .

Q. How can contradictory data on reaction mechanisms be resolved?

Discrepancies in proposed mechanisms (e.g., Mg²⁺ dependency vs. EDTA resistance) require kinetic assays under varied conditions. For example, chelators like EDTA inhibit LplA activity by sequestering Mg²⁺, but residual activity in some mutants suggests alternative metal-independent pathways . Methodological Insight : Use site-directed mutagenesis to target metal-binding residues (e.g., Asp/Glu in the active site). Couple enzyme kinetics with ITC (isothermal titration calorimetry) to measure Mg²⁺ binding affinity .

Q. What experimental strategies validate in vivo lipoylation efficiency using this compound?

In E. coli, dual pathways (exogenous lipoic acid via LplA vs. endogenous octanoate via LipB/LipA) compete for lipoylation. Radiolabeled [³⁵S]-lipoic acid or [¹⁴C]-ATP tracks this compound incorporation into target proteins . Methodological Insight : Pulse-chase experiments with labeled substrates, followed by SDS-PAGE and autoradiography, quantify lipoylation kinetics. CRISPR-Cas9 knock-in of epitope tags (e.g., FLAG) facilitates immunoprecipitation of lipoylated proteins .

Data Analysis and Validation

Q. How are crystallographic data for this compound complexes processed and refined?

Datasets collected at synchrotron facilities (e.g., Photon Factory BL-17A) are integrated using HKL-2000 or XDS. Molecular replacement with bovine lipoyltransferase as a search model resolves phase problems. Refinement in PHENIX or REFMAC5 with iterative model-building in Coot ensures accurate placement of this compound . Key Metrics : Rwork/Rfree values ≤20%/25% and Ramachandran outliers <0.5% indicate high-quality models .

Q. What bioinformatics tools identify homologs of this compound-dependent enzymes?

BLASTP against the NCBI non-redundant database identifies LplA/LipB homologs. Structural databases (PDB) and conserved domain databases (CDD) annotate ATP-binding and lipoyltransferase motifs . Methodological Insight : Phylogenetic trees (MEGA software) cluster homologs by evolutionary divergence. For example, Bacillus subtilis LplJ shares 45% identity with E. coli LplA but exhibits octanoate substrate promiscuity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.